REACTION_CXSMILES
|
CN1[CH2:7][CH2:6][O:5]CC1.ClC([O:11][CH2:12][CH:13]([CH3:15])C)=O.NC1C=C[C:20]([CH3:23])=CC=1.[O:24]1CCCC1>>[O:5]=[C:6]([CH3:7])[CH2:20][CH2:23][CH2:15][CH2:13][C:12]([OH:11])=[O:24]
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Name
|
δ-Acetyl-n-valeric acid
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.76 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
the mixture stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue redissolved in 150 ml ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 ml 0.1N hydrochloric acid, three times with 0.1N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with 50 ml brine and dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
from the drying agent and evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
the pale yellow solid was crystallized from ethyl acetate/hexanes yielding 1.2 g of needles that
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |